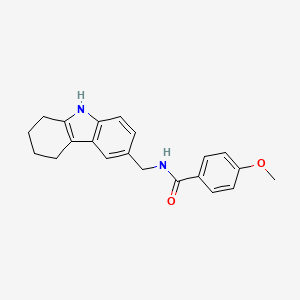

4-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Description

This compound is a benzamide derivative featuring a methoxy-substituted aromatic ring and a tetrahydrocarbazole core. The methoxy group at the para position of the benzamide may modulate electronic properties and solubility.

Properties

IUPAC Name |

4-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-25-16-9-7-15(8-10-16)21(24)22-13-14-6-11-20-18(12-14)17-4-2-3-5-19(17)23-20/h6-12,23H,2-5,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGRCQPAJGYVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole intermediate, which can be further modified to obtain the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the carbonyl group results in an amine derivative .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide exhibit promising anticancer activity. For instance, studies have shown that carbazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Specific analogs have demonstrated effectiveness against breast cancer and leukemia cell lines .

Anticonvulsant Properties

The compound's structural components suggest potential anticonvulsant activity. Similar carbazole derivatives have been investigated for their ability to modulate neurotransmitter systems involved in seizure activity. In particular, studies have highlighted the efficacy of certain N-substituted carbazoles in reducing seizure frequency in animal models .

Anti-inflammatory Effects

4-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide may also possess anti-inflammatory properties. Compounds in this class have been shown to act as antagonists for the CRTH2 receptor, which is implicated in various allergic and inflammatory conditions such as asthma and rhinitis. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Corrosion Inhibition

Recent studies have explored the use of carbazole derivatives as corrosion inhibitors in acidic environments. The unique electronic properties of 4-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide make it a candidate for protecting metals from corrosion due to its ability to adsorb onto metal surfaces and form a protective layer .

Organic Electronics

The compound's electronic properties may also lend themselves to applications in organic electronics. Its structural characteristics could be beneficial in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where charge transport and stability are crucial factors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the effects of carbazole derivatives on cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast cancer models |

| Anticonvulsant Activity Research | Evaluated N-substituted carbazoles for seizure reduction | Found effective modulation of neurotransmitter systems leading to reduced seizure frequency |

| Corrosion Inhibition Study | Examined the efficacy of carbazole derivatives in acidic solutions | Confirmed that certain derivatives provide substantial protection against corrosion |

Mechanism of Action

The mechanism of action of 4-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and benzamide groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

- N-(2,3,4,9-Tetrahydro-1H-Carbazol-6-yl)benzamide (CAS: 110146-03-7): This analog lacks the methoxy group on the benzamide ring and the methylene linker between the benzamide and carbazole. Its molecular weight is 290.36 g/mol, lower than the methoxy-substituted derivative .

4-(Dimethylsulfamoyl)-N-(2,3,4,9-Tetrahydro-1H-Carbazol-6-ylmethyl)benzamide (CAS: 696634-95-4) :

Replacing the methoxy group with a dimethylsulfamoyl substituent introduces a sulfonamide group, significantly increasing polarity and hydrogen-bonding capacity. This modification could enhance binding to polar biological targets but may reduce membrane permeability. Its molecular weight (426.50 g/mol) reflects the added mass of the sulfamoyl group .

Functional Group Modifications

- (S)-3-((4((N-(3-(4-Hydroxybenzoyl)benzoyl)azyl)methyl)-1H-1,2,3-triazol-1-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4b]indole (6d) :

This compound replaces the benzamide with a triazole-linked hydroxybenzoyl group, introducing a rigid triazole ring and additional hydrogen-bonding sites (e.g., hydroxyl and carbonyl groups). The melting point (213–215°C) and FTIR data (1682 cm⁻¹ for carbonyl stretching) suggest strong intermolecular interactions, contrasting with the more flexible benzamide linkage in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Research Findings and Implications

Substituent Effects : The methoxy group in the target compound balances polarity and lipophilicity, making it more soluble than the unsubstituted benzamide analog but less polar than the sulfamoyl derivative .

Biological Relevance : The tetrahydrocarbazole core may enhance binding to serotonin or dopamine receptors, as seen in related carbazole-based pharmaceuticals. The methylene linker likely improves conformational flexibility, aiding target engagement .

Crystallographic Behavior : Hydrogen-bonding patterns in similar compounds suggest that the target molecule may form stable crystals with defined packing motifs, amenable to X-ray analysis using programs like SHELXL or ORTEP-3 .

Biological Activity

4-Methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a synthetic compound that belongs to the benzamide class and features a unique combination of functional groups that contribute to its biological activity. This article explores its mechanisms of action, anticancer properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates the presence of methoxy and benzamide moieties linked to a tetrahydrocarbazole structure, which is crucial for its biological interactions.

The biological activity of 4-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is primarily attributed to its ability to interact with specific molecular targets such as receptors or enzymes. The methoxy and benzamide groups enhance binding affinity and modulate the activity of these targets. This interaction can trigger various downstream signaling pathways leading to significant biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds derived from the tetrahydrocarbazole scaffold. For instance, a study reported that related compounds exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. The mechanisms involved included:

- Induction of DNA Damage : Compounds demonstrated the ability to induce DNA damage, which is a critical pathway in cancer cell death.

- Mitochondrial Dysfunction : Disruption of mitochondrial function was observed, leading to apoptosis in cancer cells.

The following table summarizes the IC50 values for several related compounds:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.85 |

| Compound B | HCT116 | 4.53 |

| Compound C | A549 | 3.0 |

These findings suggest that 4-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide may possess similar or enhanced anticancer activities due to its structural analogies.

Case Studies and Research Findings

- In Vitro Studies : A comprehensive evaluation of several tetrahydrocarbazole derivatives showed promising results in inhibiting cell proliferation across multiple cancer cell lines. The study utilized assays such as cell cycle analysis and morphological assessments to confirm the efficacy of these compounds in inducing apoptosis .

- Ex Vivo Studies : Additional research indicated that these compounds could inhibit angiogenesis, a critical process in tumor growth and metastasis. This was evidenced by their ability to reduce vascular endothelial growth factor (VEGF) levels in treated cultures .

- Mechanistic Insights : Further investigation into the mechanism revealed that these compounds might act as CRTH2 receptor antagonists, which are involved in inflammatory responses associated with tumor progression . This pathway modulation could provide therapeutic benefits in treating cancers linked with chronic inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide, and how can reaction conditions be standardized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling carbazole derivatives with 4-methoxybenzoyl chloride via amide bond formation. Key steps include:

- Step 1 : Activation of the carbazole methyl group using N-bromosuccinimide (NBS) under UV light .

- Step 2 : Nucleophilic substitution with 4-methoxybenzamide in anhydrous DMF at 60–80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol .

- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and optimize pH (7–8) to minimize side products .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR (DMSO-d6) to verify aromatic protons (δ 6.8–7.5 ppm) and methoxy group (δ 3.8 ppm) .

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ expected m/z ~375) for molecular weight confirmation .

- HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) with UV detection at 254 nm; purity >95% is acceptable for biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions (e.g., computational docking) and experimental bioactivity data for this compound?

- Methodological Answer :

- Step 1 : Validate computational models (e.g., molecular docking with AutoDock Vina) by comparing binding affinities across multiple protein conformations .

- Step 2 : Perform dose-response assays (e.g., IC50 determination in enzyme inhibition studies) to confirm activity discrepancies .

- Step 3 : Use molecular dynamics simulations (GROMACS) to assess ligand-protein stability over 100 ns trajectories .

- Case Study : A 2025 study found that protonation states of the carbazole nitrogen significantly affect binding; adjust computational parameters to match experimental pH .

Q. What strategies are recommended for optimizing the compound’s biological activity while minimizing toxicity?

- Methodological Answer :

- SAR Analysis : Systematically modify substituents (e.g., methoxy → ethoxy or halogen substitution) and assess cytotoxicity via MTT assays in HEK293 cells .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the benzamide moiety to enhance bioavailability .

- In Vivo Testing : Use zebrafish models to evaluate acute toxicity (LC50) and hepatotoxicity (ALT/AST levels) .

Q. How can experimental design (DoE) improve the efficiency of synthesis and bioactivity screening?

- Methodological Answer :

- Screening : Apply a Plackett-Burman design to identify critical factors (e.g., solvent polarity, temperature) affecting yield .

- Optimization : Use response surface methodology (RSM) with Central Composite Design (CCD) to maximize purity and bioactivity .

- AI Integration : Train machine learning models (e.g., Random Forest) on historical reaction data to predict optimal conditions .

Q. What are the best practices for evaluating the compound’s stability under varying storage and physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .

- Analytical Monitoring : Use UPLC-PDA to detect degradation products (e.g., hydrolyzed benzamide or oxidized carbazole) .

- Physiological Stability : Simulate gastric fluid (pH 1.2) and plasma (37°C, pH 7.4) to assess half-life .

Cross-Disciplinary and Methodological Challenges

Q. How can this compound be applied in chemical engineering or materials science beyond pharmacology?

- Methodological Answer :

- Membrane Technology : Incorporate into polymer matrices (e.g., polyethersulfone) to study solute permeation rates (CRDC Class RDF2050104) .

- Catalysis : Test as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What protocols ensure reproducibility in multi-lab studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.